molecular formula C14H16ClNO3 B284371 cyclohexyl 4-chlorobenzoylcarbamate

cyclohexyl 4-chlorobenzoylcarbamate

Cat. No.: B284371
M. Wt: 281.73 g/mol
InChI Key: IVFJPTPCEMTGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl N-(4-chlorobenzoyl)carbamate is a chemical compound with the molecular formula C14H16ClNO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a cyclohexyl group and a 4-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl N-(4-chlorobenzoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of cyclohexyl 4-chlorobenzoylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl N-(4-chlorobenzoyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine, 4-chlorobenzoic acid, and carbon dioxide.

    Oxidation and Reduction: While the compound itself is relatively stable, the cyclohexyl and 4-chlorobenzoyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, various carbamate derivatives can be formed.

    Hydrolysis: The primary products are cyclohexylamine, 4-chlorobenzoic acid, and carbon dioxide.

    Oxidation and Reduction: The products vary based on the specific conditions and reagents used.

Scientific Research Applications

Cyclohexyl N-(4-chlorobenzoyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing, particularly in the areas of anti-inflammatory and anticancer treatments.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl 4-chlorobenzoylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The 4-chlorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the cyclohexyl group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl N-phenylcarbamate: Similar in structure but with a phenyl group instead of a 4-chlorobenzoyl group.

    Cyclohexyl N-methylcarbamate: Contains a methyl group instead of a 4-chlorobenzoyl group.

    Cyclohexyl N-(4-methylbenzoyl)carbamate: Similar but with a 4-methylbenzoyl group instead of a 4-chlorobenzoyl group.

Uniqueness

Cyclohexyl N-(4-chlorobenzoyl)carbamate is unique due to the presence of the 4-chlorobenzoyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s reactivity and specificity for certain molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

cyclohexyl N-(4-chlorobenzoyl)carbamate

InChI

InChI=1S/C14H16ClNO3/c15-11-8-6-10(7-9-11)13(17)16-14(18)19-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17,18)

InChI Key

IVFJPTPCEMTGPA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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